2-Cyclopropyl-2-methoxypropan-1-ol

Overview

Description

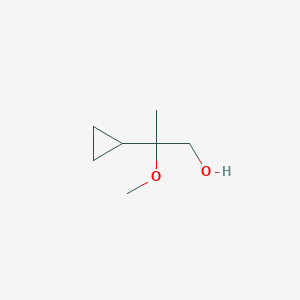

“2-Cyclopropyl-2-methoxypropan-1-ol” is a chemical compound with the CAS Number: 65080-60-6 . It has a molecular weight of 130.19 . The IUPAC name for this compound is also “2-cyclopropyl-2-methoxypropan-1-ol” and its InChI Code is 1S/C7H14O2/c1-7(5-8,9-2)6-3-4-6/h6,8H,3-5H2,1-2H3 .

Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-2-methoxypropan-1-ol” can be represented by the InChI Code: 1S/C7H14O2/c1-7(5-8,9-2)6-3-4-6/h6,8H,3-5H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclopropyl-2-methoxypropan-1-ol” are not available, cyclopropanation reactions in general are well-studied . These reactions often involve the use of cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl .Physical And Chemical Properties Analysis

The physical form of “2-Cyclopropyl-2-methoxypropan-1-ol” is liquid . It has a storage temperature of room temperature .Scientific Research Applications

Industrial and Commercial Uses

2-Methoxypropan-1-ol, a related compound to 2-Cyclopropyl-2-methoxypropan-1-ol, is noted for its presence as a by-product in the production of propylene glycol methyl ether (PGME). It's found in industries involving paints, solvents, varnishes, dyes, inks, adhesives, cleaning formulations, and as an intermediate in chemical synthesis. It's notable that this compound is banned in cosmetics (Kilanowicz-Sapota & Klimczak, 2021).

Chemical Synthesis and Antimalarial Activity

Research on compounds structurally similar to 2-Cyclopropyl-2-methoxypropan-1-ol, such as 2-amino-3-arylpropan-1-ols, highlights their significance in chemical synthesis. These compounds have been synthesized for potential antimalarial applications, showing moderate activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

Analytical and Bioanalytical Studies

A study on 2-Methiopropamine, which is structurally related to 2-Cyclopropyl-2-methoxypropan-1-ol, explores its metabolism and detectability using GC-MS and LC-(HR)-MS techniques. This highlights the role of similar compounds in analytical and bioanalytical research, especially in drug testing and forensic applications (Welter et al., 2013).

Application in Drug Molecules

The cyclopropyl fragment, a core component of 2-Cyclopropyl-2-methoxypropan-1-ol, is increasingly used in drug development. It is known for enhancing the potency and reducing off-target effects of drugs. This review specifically discusses how the cyclopropyl ring contributes to the properties of drugs containing it, addressing various challenges in drug discovery (Talele, 2016).

Environmental and Occupational Health

A study on 1-methoxypropanol-2, closely related to 2-Cyclopropyl-2-methoxypropan-1-ol, evaluates its effects on human subjects' upper airways. This type of research is essential in understanding the environmental and occupational health impacts of similar compounds (Muttray et al., 2013).

Safety and Hazards

The safety information for “2-Cyclopropyl-2-methoxypropan-1-ol” includes several hazard statements such as H226, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name |

2-cyclopropyl-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(5-8,9-2)6-3-4-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOZFNQTNKETKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-methoxypropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)

![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)

![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)